molecular formula C13H12ClF3N2O2 B1620984 5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole CAS No. 680216-04-0

5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

Cat. No. B1620984
M. Wt: 320.69 g/mol
InChI Key: UZUZQUKCJVFBNE-UHFFFAOYSA-N
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Description

5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure.

Scientific Research Applications

1. Environmental Persistence and Toxicity

Occurrence and Toxicity of Antimicrobial Triclosan and By-products in the Environment

A review highlighted the environmental presence and toxicity of Triclosan (TCS), a compound sharing structural similarities with oxadiazoles, underscoring the widespread detection of such compounds in various environmental compartments. This study elaborates on the partial elimination of TCS in sewage treatment plants, leading to its detection in water and sediments, and discusses its potential transformation into more toxic and persistent compounds, including chlorinated phenols and biphenyl ethers (G. Bedoux et al., 2012).

2. Therapeutic Potential and Pharmacology

A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds

This comprehensive review underscores the significance of the 1,3,4-oxadiazole ring in the development of compounds with a wide range of bioactivities, including anticancer, antibacterial, and anti-inflammatory effects. It discusses the structural feature of the oxadiazole ring which enables effective binding with enzymes and receptors in biological systems, highlighting the therapeutic potential of these compounds in medicinal chemistry (G. Verma et al., 2019).

3. Synthetic Approaches and Biological Oriented Drug Synthesis

Біологічно орієнтований синтез ліків (BIODS) на основі гетерилпохідних 2,5-дизаміщених 1,3,4-оксадіазолів (Частина 1)

This review focuses on the synthesis methods and biological activities of heterocyclic systems containing a 1,3,4-oxadiazole nucleus. It emphasizes the wide range of synthesis methods and the significant antitumor, antifungal, and antibacterial activities of these compounds, showing their importance in biologically oriented drug synthesis (Y. Karpenko et al., 2020).

4. Metal-Ion Sensing Applications

Potential Synthetic Routes and Metal-Ion Sensing Applications of 1,3,4-Oxadiazoles An Integrative Review

This review provides an overview of the synthetic strategies for 1,3,4-oxadiazole derivatives and their applications as metal-ion sensors. It discusses the photoluminescent quantum yield, thermal and chemical stability, and potential coordination sites of these molecules, making them a prominent choice for the development of chemosensors (D. Sharma et al., 2022).

properties

IUPAC Name

5-(1-chloro-2-methylpropan-2-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N2O2/c1-12(2,7-14)11-18-10(19-21-11)8-3-5-9(6-4-8)20-13(15,16)17/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUZQUKCJVFBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C1=NC(=NO1)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381871
Record name 5-(2-chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

CAS RN

680216-04-0
Record name 5-(2-chloro-1,1-dimethylethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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